N-benzyl-1-butylsulfonylpiperidine-4-carboxamide
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Overview
Description
N-benzyl-1-butylsulfonylpiperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-butylsulfonylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method is the hydrogenation of pyridine to form piperidine . The piperidine ring is then functionalized with the desired substituents through a series of reactions:
Benzylation: The piperidine ring is benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Butylsulfonylation: The benzylated piperidine is then reacted with butylsulfonyl chloride in the presence of a base like triethylamine to introduce the butylsulfonyl group.
Carboxamidation: Finally, the butylsulfonylated piperidine is reacted with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-butylsulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the carboxamide group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
N-benzyl-1-butylsulfonylpiperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-benzyl-1-butylsulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-benzylpiperidine: A simpler derivative with only a benzyl group attached to the piperidine ring.
N-butylsulfonylpiperidine: Contains a butylsulfonyl group but lacks the benzyl and carboxamide groups.
N-benzyl-1-butylsulfonylpiperidine: Similar structure but without the carboxamide group.
Uniqueness
N-benzyl-1-butylsulfonylpiperidine-4-carboxamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the benzyl, butylsulfonyl, and carboxamide groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-benzyl-1-butylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-2-3-13-23(21,22)19-11-9-16(10-12-19)17(20)18-14-15-7-5-4-6-8-15/h4-8,16H,2-3,9-14H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLYJALKQMXGBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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